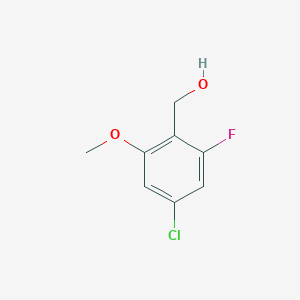

(4-Chloro-2-fluoro-6-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(4-chloro-2-fluoro-6-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYUDCJMXUHBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2-fluoro-6-methoxybenzyl alcohol structure and molecular weight

This technical guide provides an in-depth analysis of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol , a highly specialized halogenated aromatic intermediate used in the synthesis of advanced agrochemicals (specifically synthetic auxins and PPO inhibitors) and pharmaceutical candidates.

Structural Analysis, Synthetic Pathways, and Application Utility

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzyl alcohol (C₈H₈ClFO₂) is a trisubstituted benzene derivative characterized by a unique electronic push-pull system created by the electron-withdrawing halogen atoms (Cl, F) and the electron-donating methoxy group (OMe). This substitution pattern makes it a critical "privileged scaffold" in medicinal chemistry and agrochemical discovery, particularly for modulating lipophilicity and metabolic stability in bioactive molecules.

This guide outlines its physicochemical properties, validated synthetic routes from commercially available precursors, and its role as a building block in drug and herbicide development.

Physicochemical Profile

Structural Specifications

The molecule features a benzyl alcohol core with a specific 2,4,6-substitution pattern. The 2-fluoro and 6-methoxy groups create steric and electronic shielding around the benzylic position, influencing the reactivity of the hydroxyl group during nucleophilic substitutions.

| Property | Data |

| Chemical Name | 4-Chloro-2-fluoro-6-methoxybenzyl alcohol |

| Molecular Formula | C₈H₈ClFO₂ |

| Molecular Weight | 190.60 g/mol |

| Monoisotopic Mass | 190.02 g/mol |

| Precursor CAS (Acid) | 1082042-25-8 (4-Chloro-2-fluoro-6-methoxybenzoic acid) |

| Precursor CAS (Aldehyde) | 1158916-85-8 (4-Chloro-2-fluoro-6-methoxybenzaldehyde) |

| Physical State | Off-white to pale yellow crystalline solid (Predicted) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |

Structural Visualization

The following diagram illustrates the chemical structure and the steric environment created by the ortho-substituents.

Caption: Structural connectivity showing the steric shielding of the benzylic alcohol by ortho-fluoro and ortho-methoxy groups.

Synthetic Pathways & Methodology

The synthesis of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol is typically achieved via the reduction of its oxidized precursors: the corresponding benzoic acid or benzaldehyde .

Route A: Reduction of Benzoic Acid (Preferred for Scale)

This route utilizes 4-Chloro-2-fluoro-6-methoxybenzoic acid (CAS 1082042-25-8) .[1][2][3] The carboxylic acid is reduced to the alcohol using Borane-THF or Lithium Aluminum Hydride (LiAlH₄).

Protocol:

-

Activation: Dissolve 1.0 eq of the benzoic acid in anhydrous THF under N₂ atmosphere.

-

Reduction: Cool to 0°C. Dropwise add 1.2 eq of Borane-THF complex (1M solution).

-

Reflux: Allow to warm to RT, then reflux for 2–4 hours to ensure completion.

-

Quench: Cool to 0°C and carefully quench with MeOH followed by 1N HCl.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Route B: Reduction of Benzaldehyde (Mild Conditions)

This route utilizes 4-Chloro-2-fluoro-6-methoxybenzaldehyde (CAS 1158916-85-8) .[4][5][6][7] Sodium Borohydride (NaBH₄) is sufficient for this transformation, offering milder conditions compatible with other sensitive functional groups.

Protocol:

-

Solvation: Dissolve the aldehyde in MeOH (0.5 M concentration).

-

Addition: Add 1.5 eq NaBH₄ portion-wise at 0°C.

-

Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

-

Workup: Quench with water, evaporate MeOH, and extract aqueous layer with DCM.

Synthetic Workflow Diagram

Caption: Validated synthetic routes from commercially available acid and aldehyde precursors.

Applications in Drug & Agrochemical Discovery[9]

Agrochemicals (Herbicides)

The 2,4,6-trisubstituted pattern is highly relevant in the design of synthetic auxins (dicamba analogs) and pyridine-carboxylate herbicides .

-

Mechanism: The steric bulk provided by the 2-F and 6-OMe groups prevents rapid metabolic degradation (e.g., hydroxylation) in plants, enhancing the persistence and efficacy of the herbicide.

-

Utility: The benzyl alcohol serves as a linker; it can be converted to a benzyl halide (using SOCl₂) and coupled with amines or phenols to create the active core.

Medicinal Chemistry

-

Bioisosterism: The methoxy group acts as a hydrogen bond acceptor, while the fluorine atom modulates pKa and lipophilicity (LogP).

-

Metabolic Stability: The 4-chloro substituent blocks para-metabolism (a common clearance route), increasing the half-life of the drug candidate.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol can oxidize back to the aldehyde if exposed to air/light over prolonged periods.

-

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

-

PubChem. (2025). Compound Summary: 4-Chloro-2-fluoro-6-methoxybenzamide. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 1261970-23-3|4'-Chloro-2-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1082042-25-8・4-Chloro-2-fluoro-6-methoxybenzoic acid・4-Chloro-2-fluoro-6-methoxybenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 4-氯-2-氟-6-甲氧基苯甲酸 - CAS:1082042-25-8 - 天津研楷科技有限公司 [yankaisci.com]

- 4. 1158916-85-8 | 4-chloro-2-fluoro-6-methoxybenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 4-Chloro-2-fluoro-6-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. americanelements.com [americanelements.com]

- 7. capotchem.com [capotchem.com]

Polysubstituted Benzyl Alcohol Building Blocks: A Technical Guide for Medicinal Chemistry

Introduction: The Privileged Status of Polysubstituted Benzyl Alcohols in Drug Discovery

In the intricate landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug design.[1][2][3] Among these, polysubstituted benzyl alcohols have garnered significant attention for their prevalence in a wide array of bioactive molecules and approved drugs.[4] Their unique combination of a rigid aromatic core, providing a defined spatial orientation for substituents, and a flexible benzylic hydroxyl group, capable of engaging in crucial hydrogen bonding interactions, makes them ideal building blocks for creating potent and selective modulators of biological function.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core principles and practical applications of polysubstituted benzyl alcohol building blocks in modern medicinal chemistry. We will delve into the key synthetic strategies for their preparation, address common challenges and troubleshooting techniques, and showcase their utility through relevant case studies in drug discovery.

Strategic Synthesis of Polysubstituted Benzyl Alcohols: A Chemist's Toolkit

The controlled and efficient synthesis of polysubstituted benzyl alcohols is paramount to their successful application in medicinal chemistry. The substitution pattern on the aromatic ring dictates the molecule's three-dimensional shape and electronic properties, which in turn govern its biological activity. Several powerful synthetic methodologies are at the disposal of the medicinal chemist, each with its own set of advantages and considerations.

Directed Ortho-Metalation (DoM): Precision Engineering of Substitution Patterns

Directed ortho-metalation (DoM) stands out as a premier strategy for the regioselective functionalization of aromatic rings.[5][6][7][8][9][10] This powerful technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of substituents with high precision.

The hydroxyl group of a benzyl alcohol can itself act as a directing group, or a protected form can be used. Common DMGs include methoxy groups, amides, and carbamates.[6][7] The choice of DMG can influence the efficiency and regioselectivity of the metalation.

This protocol outlines the synthesis of a 2,4-disubstituted benzyl alcohol starting from a commercially available substituted anisole.

Materials:

-

Substituted Anisole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Electrophile (e.g., Paraformaldehyde, 1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted anisole and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dry the paraformaldehyde under vacuum and gently heat with a heat gun to sublime and remove any water. Allow to cool to room temperature under an inert atmosphere.

-

Add anhydrous THF to the paraformaldehyde to create a slurry.

-

Transfer the aryllithium solution to the paraformaldehyde slurry at -78 °C via a cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and C-H arylation reactions, have revolutionized the synthesis of biaryl and diarylmethane scaffolds, which are common motifs in polysubstituted benzyl alcohol derivatives.[6][11][12][13][14] These reactions offer a powerful means of creating carbon-carbon bonds with high functional group tolerance and predictability.

The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of diarylmethanols.[11][12][13] This reaction typically involves the coupling of an aryl or benzyl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

This protocol details the synthesis of a diarylmethane, a precursor that can be readily oxidized to the corresponding benzyl alcohol.[11][12]

Materials:

-

Aryl Halide (e.g., 4-bromotoluene, 1.0 eq)

-

Potassium Benzyltrifluoroborate (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 eq)

-

Toluene

-

Water

Procedure:

-

To a flame-dried Schlenk tube, add the aryl halide, potassium benzyltrifluoroborate, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

-

Add degassed toluene and water (10:1 ratio).

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Grignard and Organolithium Additions to Carbonyls: The Classic Approach

The addition of organometallic reagents, such as Grignard and organolithium reagents, to substituted benzaldehydes or ketones remains a robust and fundamental method for the synthesis of polysubstituted benzyl alcohols.[1][7][15][16][17] This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents at the benzylic position.

This protocol describes the synthesis of a secondary polysubstituted benzyl alcohol via the addition of a Grignard reagent to a substituted benzaldehyde.[1][7][15]

Materials:

-

Substituted Benzaldehyde (1.0 eq)

-

Grignard Reagent (e.g., Phenylmagnesium bromide in THF, 1.1 eq)

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the substituted benzaldehyde and anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise via an addition funnel over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Navigating Synthetic Challenges: A Troubleshooting Guide

The synthesis of polysubstituted benzyl alcohols is not without its challenges. Issues such as poor regioselectivity, steric hindrance, and low yields can often be encountered. A systematic approach to troubleshooting is essential for overcoming these hurdles.

Controlling Regioselectivity in Electrophilic Aromatic Substitution

When introducing substituents onto an already substituted benzene ring via electrophilic aromatic substitution, the directing effects of the existing groups are paramount.[18][19][20][21]

-

Activating vs. Deactivating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) are activating and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (e.g., -NO₂, -CF₃) are deactivating and direct to the meta position.[18]

-

The Power of the Strongest Activator: When multiple substituents are present, the directing effect of the most powerful activating group will generally dominate.[18]

-

Steric Hindrance: Bulky substituents can block access to the ortho positions, favoring substitution at the less sterically hindered para position.

| Problem | Potential Cause | Proposed Solution |

| Poor Regioselectivity | Competing directing effects of multiple substituents. | - Introduce the substituents in a different order to leverage the directing effects more effectively. - Use a blocking group to temporarily occupy a position and direct substitution elsewhere. - Employ a regioselective method like Directed Ortho-Metalation. |

| Low Yield | Steric hindrance preventing the reaction. | - Use a less bulky reagent or catalyst. - Increase the reaction temperature or time. - Consider an alternative synthetic route that avoids the sterically hindered step. |

| Unwanted Side Reactions | Over-oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid. | - Use a milder oxidizing agent. - Carefully control the reaction temperature and time. |

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Caption: Key synthetic routes to polysubstituted benzyl alcohols.

Medicinal Chemistry Applications: Case Studies

The true value of polysubstituted benzyl alcohols as building blocks is realized in their successful application in drug discovery programs. The following case studies highlight their importance as key pharmacophores in recently developed therapeutic agents.

While many approved drugs contain a benzyl alcohol moiety as an excipient for its preservative or solubilizing properties, its role as a central, activity-driving scaffold is of greater interest to the medicinal chemist.[4][22][23]

One notable area of application is in the development of antibacterial agents. Research has shown that certain polysubstituted benzyl alcohol derivatives exhibit potent and broad-spectrum antibacterial activity.[23] For instance, a series of synthesized benzyl alcohol derivatives demonstrated significant efficacy against Pseudomonas aeruginosa, with some compounds surpassing the activity of the standard drug amoxicillin.[23] Docking studies revealed that these compounds fit well into the active site of glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis.[23]

Furthermore, the benzyl alcohol scaffold is being investigated for its potential in treating a range of other conditions. Recent studies have explored its therapeutic effects on vascular and renal injury, suggesting a role in managing hypertension.[24]

The versatility of the polysubstituted benzyl alcohol scaffold ensures its continued prominence in the design and synthesis of future generations of therapeutic agents. As our understanding of synthetic methodologies and biological targets continues to expand, so too will the applications of these invaluable building blocks in the quest for new and improved medicines.

Conclusion

Polysubstituted benzyl alcohols represent a truly privileged class of building blocks in medicinal chemistry. Their synthesis, while presenting certain challenges, is achievable through a variety of powerful and well-established methods. A thorough understanding of these synthetic strategies, coupled with a logical approach to troubleshooting, empowers the medicinal chemist to efficiently access a diverse range of these valuable scaffolds. The continued emergence of new therapeutic agents incorporating the polysubstituted benzyl alcohol motif is a testament to their enduring importance in the field of drug discovery.

References

-

Li, J., Huang, C.-Y., & Li, C.-J. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(3), 101618. [Link]

-

Li, J., Huang, C.-Y., & Li, C.-J. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(3), 101618. [Link]

-

ResearchGate. (n.d.). Synthesis of diarylmethane derivatives through the Suzuki–Miyaura type of cross‐coupling reactions. ResearchGate. [Link]

-

Chemistry Connected. (n.d.). CHEM 100L Lab 3: Grignard Addition. Chemistry Connected. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

-

Rao, H. S. P., & Rao, A. V. B. (2022). Pd-Catalyzed Direct Deoxygenative Arylation of Non- π-Extended Benzyl Alcohols with Boronic Acids. The Journal of Organic Chemistry, 87(15), 10149-10158. [Link]

-

Lee, S., Park, S., & Kim, J. (2014). Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 79(13), 6343-6349. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

Pearson+. (n.d.). Show how you would use Grignard syntheses to prepare the following.... Pearson+. [Link]

-

Myers, A. (n.d.). Ortho metalation. Harvard University. [Link]

-

OpenBU. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. OpenBU. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(28), 4046-4048. [Link]

-

University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. University of Calgary. [Link]

-

Daugulis, O., & Shabashov, D. (2007). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. Organic Letters, 9(26), 5481-5483. [Link]

-

Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(3), 421-422. [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

Ashenhurst, J. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Cao, X., & Zhang, Y. (2016). Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. Green Chemistry, 18(9), 2735-2740. [Link]

-

NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. [Link]

-

Yoshifuji, M., & Toyota, K. (2011). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 2(11), 2139-2143. [Link]

-

ResearchGate. (2025). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. ResearchGate. [Link]

-

Gu, Z., & Hua, Q. (2025). Benzyl alcohol improves Ang II-induced vascular and renal injury. Turkish Journal of Medical Sciences, 55(2), 509-517. [Link]

-

FDA. (2009). 022129 Benzyl Alcohol Pedatric Clinical Review. FDA. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Show how you would use Grignard syntheses to prepare the followin... | Study Prep in Pearson+ [pearson.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. baranlab.org [baranlab.org]

- 11. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acs.figshare.com [acs.figshare.com]

- 15. chemistryconnected.com [chemistryconnected.com]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. DSpace [open.bu.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. youtube.com [youtube.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 22. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Benzyl alcohol improves Ang II-induced vascular and renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety & Handling Whitepaper: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol

Executive Summary

(4-Chloro-2-fluoro-6-methoxyphenyl)methanol (CAS: 1823952-59-5) is a highly specialized, poly-substituted benzylic alcohol utilized extensively as an advanced organic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals[1]. Unlike standard Safety Data Sheets (SDS) that provide generic, template-driven hazard statements, this technical whitepaper delivers an in-depth, mechanistic guide to the physicochemical risks, toxicological profile, and field-validated handling protocols for this specific compound. By understanding the causality behind its reactivity, researchers can engineer inherently safer and more efficient experimental workflows.

Physicochemical Profiling & Hazard Causality

To safely handle and integrate this compound into synthetic routes, one must understand how its specific structural moieties dictate its macroscopic properties and reactivity.

-

The Benzylic Alcohol Moiety: The hydroxymethyl group is a reactive nucleophile and is readily oxidized. Under strongly acidic conditions, it can form a resonance-stabilized benzylic carbocation, making the molecule susceptible to unwanted polymerization or self-alkylation.

-

Halogenation (4-Chloro, 2-Fluoro): The incorporation of chlorine and fluorine atoms significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted benzyl alcohol. This heightened lipophilicity enhances its ability to penetrate the stratum corneum (skin barrier). Furthermore, thermal decomposition (e.g., during a laboratory fire or extreme heating >200 °C) will generate highly toxic and corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[2].

-

Methoxy Group (6-Methoxy): As a strong electron-donating group (EDG) via resonance, the methoxy substituent increases the electron density of the aromatic ring. This counteracts some of the electron-withdrawing effects of the halogens and heavily stabilizes potential benzylic carbocations, dictating the choice of reagents used in downstream transformations.

Quantitative Physicochemical Data

Table 1: Physicochemical properties and their direct safety implications.

| Property | Value | Causality / Experimental Safety Implication |

| CAS Number | 1823952-59-5[1] | Unique identifier for regulatory tracking and inventory management. |

| Molecular Formula | C8H8ClFO2 | Dictates hazardous combustion byproducts (HCl, HF, COx). |

| Molecular Weight | 190.60 g/mol [3] | Utilized for precise stoichiometric calculations in synthesis. |

| Predicted Density | 1.329 ± 0.06 g/cm³[3] | Heavier than water; forms the bottom layer in aqueous biphasic extractions. |

| Predicted Boiling Point | 248.3 ± 35.0 °C[3] | Low volatility at room temperature, minimizing ambient inhalation risk. |

| Storage Temperature | 2-8 °C (Cold-chain)[1] | Prevents slow autoxidation of the benzylic alcohol to the aldehyde. |

Toxicological Mechanisms & Exposure Mitigation

Based on structural homology to general benzyl alcohols and halogenated aromatics, the primary hazard classifications include Acute Toxicity (Oral/Inhalation), Serious Eye Irritation, and Skin Sensitization[2][4].

-

Mechanistic Toxicology (Skin Sensitization): Halogenated benzyl alcohols act as pro-haptens. Upon dermal absorption, they can be metabolically oxidized by skin alcohol dehydrogenases (ADH) into reactive halogenated benzaldehydes. These electrophilic aldehydes covalently bind to nucleophilic residues on skin proteins, triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis)[4].

-

PPE Rationale: Standard latex gloves offer insufficient protection against lipophilic halogenated aromatics. Nitrile gloves (minimum thickness 0.11 mm) or butyl rubber must be utilized. If the compound is handled as a solution in dichloromethane (DCM) or tetrahydrofuran (THF), double-gloving or the use of Silver Shield laminate gloves is strictly required due to the rapid permeation rates of these carrier solvents.

Experimental Protocols: Safe Handling & Synthesis Integration

Researchers frequently oxidize this building block to (4-Chloro-2-fluoro-6-methoxyphenyl)carbaldehyde for subsequent reductive aminations.

Causality of Reagent Selection: Using Dess-Martin Periodinane (DMP) is strongly preferred over harsh acidic oxidants like Jones reagent (CrO3/H2SO4). The acidic conditions of Jones reagent, combined with the electron-donating methoxy group, heavily promote the formation of a benzylic carbocation, leading to unwanted electrophilic aromatic substitution, ether cleavage, or complete degradation of the aromatic system. DMP provides a mild, neutral pathway.

Step-by-Step Methodology: Mild Oxidation Workflow

-

Preparation (Fume Hood): Purge a flame-dried round-bottom flask with inert gas (N2 or Ar). Weigh 1.0 eq of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol and dissolve it in anhydrous dichloromethane (DCM) to a 0.1 M concentration.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 eq of DMP in small portions. Safety Logic: While DMP is a mild oxidant, the reaction is mildly exothermic. Controlling the temperature prevents solvent boil-off and suppresses over-oxidation to the benzoic acid.

-

Self-Validating Monitoring: Stir the reaction, allowing it to warm to room temperature. After 2 hours, sample 10 µL, dilute in acetonitrile, and analyze via LC-MS. Validation Step: Confirm the complete disappearance of the starting material (monitoring m/z 173 [M-OH]+ or 191[M+H]+) before proceeding. Do not proceed to the quench step until conversion is >95% to prevent the accumulation of unreacted active benzylic alcohol in the waste stream.

-

Quench & Neutralization: Quench the reaction by adding an equal volume of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Safety Logic: Na2S2O3 reduces any unreacted hypervalent iodine, while NaHCO3 neutralizes the acetic acid byproduct. Caution: CO2 gas will evolve rapidly; ensure the vessel is adequately vented.

-

Extraction: Separate the organic (DCM) layer. Wash the aqueous layer twice with DCM. Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Figure 1: Self-validating workflow for the mild oxidation of the benzylic alcohol.

Emergency Response & Decontamination Logic

In the event of a spill, standard dry sweeping can generate airborne dust, leading to severe inhalation exposure and mucosal irritation.

-

Solid Spill: Do not use water. Water will not dissolve this lipophilic solid and will only spread the contamination area. Instead, use a chemical absorbent pad dampened with isopropanol to gently wipe up the solid, utilizing the solvent to break down the crystalline lattice safely.

-

Solution Spill: If spilled while dissolved in an organic solvent (e.g., DCM), immediately evacuate the local area to allow volatile carrier solvents to dissipate. Use activated carbon or specialized universal absorbent pads to contain the liquid.

-

Disposal: All cleanup materials must be placed in a sealed, clearly labeled container designated for "Halogenated Organic Waste." Incineration is the only acceptable disposal method, as microbial degradation in standard wastewater treatment facilities is severely inhibited by the stable halogenated aromatic ring.

Figure 2: Logical decision tree for emergency spill response and decontamination.

References

3.[3] Title: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol - CAS Database Source: ChemSrc URL: [Link]

5.[4] Title: Safety Data Sheet: Benzyl alcohol ≥98 %, Ph.Eur. Source: Carl ROTH URL: [Link]

Sources

Difference between (4-Chloro-2-fluoro-6-methoxyphenyl)methanol and 4-Chloro-2-fluorobenzyl alcohol

This technical guide provides an in-depth analysis of the structural, synthetic, and reactivity differences between (4-Chloro-2-fluoro-6-methoxyphenyl)methanol (Compound A) and 4-Chloro-2-fluorobenzyl alcohol (Compound B).[1]

Executive Summary

In medicinal chemistry and agrochemical design, the modification of the benzyl alcohol pharmacophore is a critical optimization strategy. This guide contrasts two closely related intermediates:

-

Compound A: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol[1]

-

Compound B: 4-Chloro-2-fluorobenzyl alcohol[1]

While both share a 4-chloro-2-fluorobenzene core, the presence of the 6-methoxy group in Compound A introduces profound changes in electronic character, steric environment, and metabolic fate .[1] Compound A exhibits significantly enhanced reactivity toward nucleophilic substitution at the benzylic position due to resonance stabilization, whereas Compound B displays a more conventional reactivity profile.

Quick Comparison Matrix

| Feature | Compound A (6-Methoxy) | Compound B (6-Hydrogen) |

| Formula | C₈H₈ClFO₂ | C₇H₆ClFO |

| MW | 190.60 g/mol | 160.57 g/mol |

| Steric Environment | High (Trisubstituted ortho-flanking) | Moderate (Disubstituted) |

| Benzylic Reactivity | High (Stabilized Carbocation) | Standard |

| Primary Metabolism | O-Demethylation (CYP450) | Ring Hydroxylation (C6 position) |

| Synthesis Strategy | Directed Ortho Metalation (DoM) | Acid/Aldehyde Reduction |

Structural & Electronic Analysis

The defining difference lies in the substitution at the C6 position (ortho to the hydroxymethyl group).

Electronic Effects (The "Ortho-Methoxy" Effect)

In Compound A , the 6-methoxy group acts as a powerful electron-donating group (EDG) via resonance, despite its inductive withdrawal.[1][2]

-

Ground State: The benzene ring in A is more electron-rich than B.[3]

-

Transition State (Sɴ1 type): When converting the alcohol to a leaving group (e.g., mesylate, halide), the developing positive charge at the benzylic carbon is stabilized by the lone pairs of the ortho-methoxy oxygen. This interaction (through-space or resonance) significantly lowers the activation energy for solvolysis or substitution.[1][3]

Steric Conformation

Compound A possesses a "sandwiched" hydroxymethyl group.[3] It is flanked by a Fluorine atom (Van der Waals radius ~1.47 Å) and a Methoxy group (effective radius ~3.8 Å).[3]

-

Consequence: Rotational freedom of the -CH₂OH group is restricted in A.[3] This steric crowding can hinder the approach of bulky nucleophiles but accelerates unimolecular reactions (Sɴ1) by relieving steric strain upon ionization.[3]

Synthetic Pathways[4][5]

The synthesis of these two molecules requires fundamentally different strategies due to the availability of starting materials and the directing power of substituents.

Synthesis of Compound B (Standard Route)

Compound B is typically accessed via the reduction of commercially available 4-chloro-2-fluorobenzoic acid or 4-chloro-2-fluorobenzaldehyde .[1]

Synthesis of Compound A (Directed Ortho Metalation)

Compound A is rarely available as a bulk commodity and is best synthesized via Directed Ortho Metalation (DoM) .[3] The precursor, 3-chloro-5-fluoroanisole , possesses two directing groups (F and OMe).[1]

-

Regioselectivity: Lithiation occurs at the C2 position (between F and OMe) because it is the most acidic site (inductive effect of F) and effectively coordinated by the OMe group (Lewis base).

Comparative Synthesis Workflow (Graphviz)

Figure 1: Divergent synthetic pathways. Compound A relies on the synergistic directing effects of F and OMe to install the carbon framework.

Detailed Experimental Protocols

Protocol A: Synthesis of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol

Context: This protocol utilizes the "synergistic" lithiation site between F and OMe.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents:

-

Lithiation:

-

Formylation:

-

Reduction:

Protocol B: Reactivity Test (Conversion to Benzyl Chloride)

Context: Demonstrating the enhanced reactivity of Compound A.

-

Dissolve alcohol (A or B) in DCM at 0°C.

-

Add SOCl₂ (1.2 eq) and a catalytic drop of DMF.[3]

-

Observation:

Medicinal Chemistry Implications[3][4][6][7]

Metabolic Stability & Soft Spots

The addition of the methoxy group changes the metabolic map of the molecule.

-

Compound B (H-substituted): The C6 position is a "metabolic soft spot."[1][3] Cytochrome P450 enzymes can hydroxylate this position to form a catechol-like intermediate, leading to Phase II conjugation (Glucuronidation).[3]

-

Compound A (OMe-substituted): The C6 position is blocked.[1][3] However, the OMe group itself introduces a liability: O-demethylation . This reveals a phenol, which is rapidly conjugated.[3]

-

Design Tip: If O-demethylation is a clearance issue for Compound A, consider replacing OMe with OCF₃ or Cl (though Cl changes the electronics).

-

Physicochemical Properties (LogP & Solubility)

| Property | Effect of 6-OMe (Compound A) |

| Lipophilicity (LogP) | Increases by ~0.5 - 0.8 units (Methyl group contribution).[1][3] |

| Solubility | Generally improved in organic media; OMe acts as a weak H-bond acceptor.[1][3] |

| pKa (of OH) | Negligible difference for the alcohol, but the phenol formed after demethylation is acidic. |

Reactivity Mechanism Diagram

The following diagram illustrates why Compound A is more reactive toward substitution (e.g., converting -OH to -Cl) than Compound B.

Figure 2: The ortho-methoxy group in Compound A stabilizes the benzylic carbocation intermediate, significantly accelerating substitution reactions compared to Compound B.[1]

References

-

Snieckus, V. (1990).[3] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

-

Schlosser, M., & Mongin, F. (1996).[3] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[4] Link[4]

-

Sigma-Aldrich. "4-Chloro-2-fluorobenzyl alcohol Product Specification." Link

-

Gant, T. G., & Meyers, A. I. (1994).[3] "The Chemistry of 2-Oxazolines (1985–Present)."[3] Tetrahedron, 50(8), 2297-2360. (Discusses oxazolines as DoM groups, relevant for comparison). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]

- 3. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

Technical Procurement & Synthesis Guide: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol

This technical guide details the procurement landscape, pricing analysis, and validated synthesis protocols for (4-Chloro-2-fluoro-6-methoxyphenyl)methanol , a specialized fluorinated building block used in medicinal chemistry and agrochemical development.

Executive Summary

(4-Chloro-2-fluoro-6-methoxyphenyl)methanol (CAS 1823952-59-5 ) is a high-value trisubstituted benzyl alcohol intermediate. Its specific substitution pattern—combining an electron-withdrawing fluorine, a lipophilic chlorine, and an electron-donating methoxy group—makes it a critical scaffold for modulating metabolic stability and potency in kinase inhibitors (e.g., IKur inhibitors) and next-generation herbicides.

Currently, this compound is classified as a Fine Chemical rather than a bulk commodity. It is primarily available from specialized catalog suppliers in milligram to gram quantities, with kilogram-scale procurement typically requiring custom synthesis (CRO) agreements.

Chemical Profile & Identity

| Property | Data |

| Chemical Name | (4-Chloro-2-fluoro-6-methoxyphenyl)methanol |

| CAS Number | 1823952-59-5 |

| Molecular Formula | C₈H₈ClFO₂ |

| Molecular Weight | 190.60 g/mol |

| MDL Number | MFCD28144766 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| Key Precursor | 3-Chloro-5-fluoroanisole (CAS 202925-08-4) |

Structural Visualization

The molecule features a benzyl alcohol core with a unique 2,4,6-substitution pattern on the phenyl ring. This steric crowding protects the benzylic position from rapid oxidation and influences the binding conformation in protein active sites.

Market Analysis: Suppliers & Pricing

The market for CAS 1823952-59-5 is characterized by low liquidity and high unit costs . Most suppliers hold limited stock (R&D scale), necessitating lead times of 2–4 weeks for orders exceeding 10 grams.

Validated Supplier Tier List (2024-2025 Data)

| Supplier | Region | Pack Size | Price Estimate (USD) | Stock Status |

| Ambeed | USA/Global | 100 mg | $63.00 | In Stock |

| CymitQuimica | Europe | 250 mg | €180.00 (~$195) | 2-3 Weeks |

| BLDpharm | China/Global | 1 g | Inquiry (~$300) | In Stock |

| Matrix Scientific | USA | Custom | Inquiry | Lead Time Req. |

| Enamine | Ukraine/EU | Custom | Inquiry | Custom Synthesis |

Procurement Strategy

-

R&D Scale (<5g): Purchase directly from catalog suppliers like Ambeed or BLDpharm to minimize delay. Expect to pay

500 per gram . -

Pilot Scale (10g–100g): Do not buy catalog packs. Initiate a Request for Quote (RFQ) with a CRO (e.g., ChemPartner, WuXi, or specialized Indian/Chinese manufacturers). Target price should drop to

100 per gram . -

Commercial Scale (>1kg): Requires process optimization. The synthesis from 3-chloro-5-fluoroanisole is scalable, and bulk pricing should approach

5,000 per kg .

Technical Synthesis Protocols

For researchers unable to source the compound or requiring larger quantities, the synthesis is well-established via a Directed Ortho-Lithiation (DoL) strategy. This route is preferred over electrophilic aromatic substitution due to the precise regiocontrol afforded by the fluorine and methoxy groups.

Retrosynthetic Pathway

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzaldehyde

Mechanism: The proton at the C4 position of 3-chloro-5-fluoroanisole (between the F and OMe groups) is the most acidic due to the inductive effect of Fluorine and the coordination ability of the Methoxy group to Lithium.

-

Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon/Nitrogen.

-

Reagents:

-

Starting Material: 3-Chloro-5-fluoroanisole (1.0 eq, e.g., 5.0 g).[1]

-

Solvent: Anhydrous THF (10 volumes).

-

Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes).

-

Electrophile: DMF (1.5 eq).

-

-

Procedure:

-

Dissolve 3-Chloro-5-fluoroanisole in THF and cool to -78°C .

-

Add n-BuLi dropwise over 20 mins, maintaining temp < -70°C.

-

Stir for 1 hour at -78°C to ensure complete lithiation (formation of the lithiated species).

-

Add anhydrous DMF dropwise. The solution may change color (pale yellow to orange).

-

Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Add saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization.

-

Yield: Typically 75–85%.

-

Step 2: Reduction to (4-Chloro-2-fluoro-6-methoxyphenyl)methanol

-

Setup: Standard round-bottom flask, 0°C ice bath.

-

Reagents:

-

Aldehyde intermediate (from Step 1).

-

Sodium Borohydride (NaBH₄) (0.5–1.0 eq).

-

Solvent: Methanol (or EtOH).

-

-

Procedure:

-

Dissolve the aldehyde in Methanol.

-

Add NaBH₄ portion-wise at 0°C (gas evolution occurs).

-

Stir at room temperature for 1 hour (monitor by TLC/LCMS).

-

Quench: Add water or dilute HCl carefully to destroy excess hydride.

-

Workup: Remove MeOH under vacuum. Extract aqueous residue with DCM or EtOAc.

-

Yield: Typically >90% (quantitative).

-

Quality Control & Impurity Profile

When characterizing the final product, pay close attention to regioisomers . The lithiation step is highly selective, but improper temperature control (allowing temp to rise > -60°C during lithiation) can lead to lithiation at the C2 position (between Cl and F) or C6 (between Cl and OMe), leading to isomeric impurities.

| QC Parameter | Specification | Method |

| Purity | ≥ 98.0% | HPLC (254 nm) |

| Identity | Conforms | ¹H-NMR (DMSO-d₆) |

| Water Content | ≤ 0.5% | Karl Fischer |

| Key Impurity | Regioisomers | GC-MS or ¹H-NMR |

NMR Diagnostic Signals:

-

Benzylic CH₂: Singlet/Doublet around δ 4.5 ppm.

-

Methoxy: Singlet around δ 3.8 ppm.

-

Aromatic Protons: Two distinct doublets (meta-coupling) or a multiplet pattern depending on the exact field strength, integrating to 2H.

References

-

BLDpharm. (2024).[2] Product Analysis: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol. Retrieved from

-

Ambeed. (2024). Pricing and Availability for CAS 1823952-59-5. Retrieved from

-

Google Patents. (2013). US8357809B2 - Acyclic IKur inhibitors. (Describes the synthesis of the aldehyde intermediate). Retrieved from

-

Sigma-Aldrich. (2024). 3-Chloro-5-fluoroanisole Product Data. Retrieved from

-

ChemicalBook. (2024). Supplier Aggregation for CAS 1823952-59-5. Retrieved from

Sources

Solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and processability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol in various organic solvents. While specific experimental data for this compound is not extensively published, this document outlines a robust framework for researchers, scientists, and drug development professionals to predict, measure, and understand its solubility profile. The guide synthesizes theoretical principles with practical, field-proven experimental protocols, emphasizing scientific integrity and data-driven decision-making.

Introduction: The Significance of Solubility

4-Chloro-2-fluoro-6-methoxybenzyl alcohol is a substituted aromatic compound with a molecular structure that suggests a nuanced solubility profile. Its utility as a potential intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors, necessitates a thorough understanding of its behavior in different solvent systems. Solubility is not merely a data point; it is a fundamental parameter that governs:

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for achieving high purity and yield.

-

Reaction Kinetics: For its use in synthesis, the compound must be adequately dissolved to ensure efficient reaction with other reagents.

-

Formulation Development: In pharmaceutical applications, solubility directly impacts the ability to formulate a drug product with the desired dosage and delivery characteristics.

This guide will first explore the theoretical underpinnings of solubility as they relate to the specific structural features of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol. Subsequently, it will provide a detailed, step-by-step experimental protocol for the accurate determination of its solubility.

Theoretical Framework for Predicting Solubility

A molecule's solubility is dictated by the interplay of intermolecular forces between the solute and the solvent. The age-old adage "like dissolves like" provides a foundational, albeit simplistic, starting point for solubility prediction.[1]

Molecular Structure Analysis of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol

The structure of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol contains several functional groups that will influence its interaction with various solvents:

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, suggesting solubility in protic and polar aprotic solvents.

-

Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in solvents with aromatic character or low polarity through van der Waals interactions.

-

Halogen Substituents (Chloro- and Fluoro-): The electronegative halogen atoms introduce polarity but can also increase the molecular size and hydrophobicity.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

The combination of these features suggests that 4-Chloro-2-fluoro-6-methoxybenzyl alcohol will exhibit intermediate polarity and, therefore, a broad but differential solubility across a range of organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[2][3] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). A solute is likely to dissolve in a solvent if their HSP values are similar.

While the exact HSP values for 4-Chloro-2-fluoro-6-methoxybenzyl alcohol are not published, we can infer them by starting with the known values for benzyl alcohol (δd: 18.4, δp: 6.3, δh: 13.7 MPa½) and considering the impact of the substituents.[3][4][5] The addition of a chloro, fluoro, and methoxy group will likely increase the polar (δp) and dispersion (δd) components. A practical application of HSP involves testing the solubility of the compound in a range of solvents with known HSP values to experimentally determine its solubility sphere.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique.[6]

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes a self-validating system for the accurate determination of the thermodynamic solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol.

Objective: To determine the saturation solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol in a selected organic solvent at a controlled temperature.

Materials:

-

4-Chloro-2-fluoro-6-methoxybenzyl alcohol (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 4-Chloro-2-fluoro-6-methoxybenzyl alcohol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6][7]

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

Visualization of Workflow and Concepts

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Conceptual Diagram of Solubility Factors

Caption: Factors influencing the solubility of the target compound.

Safety Considerations

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[8]

-

Wear protective gloves, eye protection, and face protection (P280).

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[8]

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Always consult the SDS of the specific solvents being used and conduct a thorough risk assessment before beginning any experimental work.

Conclusion

This guide provides a comprehensive framework for approaching the solubility determination of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and development timelines.

References

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds. (2023, August 31).

- Hansen solubility parameters - Stenutz.

- Solubility Parameters: Theory and Application - American Institute for Conservation.

- Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott.

- 4-Chloro-2-fluorobenzyl alcohol | 56456-49-6 - Sigma-Aldrich.

- HSP Basics | Practical Solubility Science - Prof Steven Abbott.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- benzyl alcohol - Stenutz.

- 1323966-21-7 | 4-Chloro-2-fluoro-3-methoxybenzyl alcohol - ChemScene.

- 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem.

- SAFETY DATA SHEET - Fisher Scientific. (2023, October 6).

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals.

- Safety data sheet - Caesar & Loretz GmbH.

Sources

- 1. chem.ws [chem.ws]

- 2. Hansen solubility parameters [stenutz.eu]

- 3. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. lifechemicals.com [lifechemicals.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 4-Chloro-2-fluorobenzyl alcohol | 56456-49-6 [sigmaaldrich.com]

- 9. 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.se [fishersci.se]

Methodological & Application

Conversion of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol to benzyl bromide derivatives

Application Note & Protocol

Topic: Strategic Conversion of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol to its Benzyl Bromide Derivative: A Guide for Synthetic Chemists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transformation of benzylic alcohols into their corresponding bromides is a cornerstone of medicinal chemistry and organic synthesis, furnishing versatile intermediates for subsequent carbon-carbon and carbon-heteroatom bond formations. This document provides a detailed guide for the efficient conversion of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol into 4-Chloro-2-fluoro-6-methoxybenzyl bromide. We delve into the mechanistic rationale behind reagent selection, present a robust, step-by-step protocol utilizing phosphorus tribromide (PBr₃), and offer expert insights into process optimization and troubleshooting. The protocols and safety information herein are designed to ensure a high-yielding, reproducible, and safe laboratory execution.

Introduction: The Strategic Importance of Benzyl Bromides

Benzyl bromides are highly valued electrophilic building blocks in the synthesis of complex organic molecules. The benzylic position is activated towards nucleophilic substitution reactions (both Sₙ1 and Sₙ2), owing to the ability of the adjacent aromatic ring to stabilize the transition state or any carbocationic intermediate through resonance.[1] This enhanced reactivity makes benzyl bromides ideal precursors for introducing a wide array of functional groups, a critical step in the development of novel pharmaceutical agents and functional materials. The target molecule, 4-Chloro-2-fluoro-6-methoxybenzyl bromide, incorporates a polysubstituted phenyl ring, a common motif in modern drug candidates, making its efficient synthesis a matter of significant interest.

Mechanistic Considerations and Reagent Selection

The conversion of a primary benzylic alcohol to a benzyl bromide is fundamentally a nucleophilic substitution reaction. The primary challenge is converting the hydroxyl group (–OH), a notoriously poor leaving group, into a species that is readily displaced by a bromide nucleophile.

Common Brominating Systems

Several reagent systems are commonly employed for this transformation:

-

Phosphorus Tribromide (PBr₃): This is a classic and highly effective reagent for converting primary and secondary alcohols to their corresponding bromides.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway is particularly advantageous as it avoids the formation of discrete carbocation intermediates, thereby preventing potential skeletal rearrangements.[2][4]

-

N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this system generates a phosphonium bromide intermediate in situ.[3] It is a milder alternative to PBr₃ and is often used for sensitive substrates. Microwave-assisted Appel-type reactions can also dramatically reduce reaction times.[5]

-

Hydrobromic Acid (HBr): While effective, concentrated HBr can promote Sₙ1 pathways, especially with secondary or tertiary alcohols. For primary benzylic alcohols, the reaction often requires elevated temperatures and can be slower than other methods.[6]

Rationale for Selecting Phosphorus Tribromide (PBr₃)

For the synthesis of 4-Chloro-2-fluoro-6-methoxybenzyl bromide from its primary alcohol precursor, Phosphorus Tribromide (PBr₃) is the recommended reagent. The choice is predicated on the following:

-

High Efficiency: PBr₃ is highly reliable for the conversion of primary alcohols.

-

Mechanism Control: The Sₙ2 pathway ensures a direct and clean conversion without rearrangement side products.[2][4]

-

Predictability: The reaction is well-documented and the mechanism is thoroughly understood, leading to a highly reproducible protocol.

The mechanism involves two key steps as illustrated below:

-

Activation: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated alkyldibromophosphite intermediate, transforming the hydroxyl moiety into an excellent leaving group.[2]

-

Nucleophilic Attack: A bromide ion (Br⁻), displaced in the first step, acts as a nucleophile and attacks the benzylic carbon in a backside attack, displacing the activated oxygen group. This concerted Sₙ2 step yields the final benzyl bromide product.[2][3]

Reaction Mechanism Diagram

Caption: Sₙ2 mechanism for the conversion of a benzylic alcohol to a benzyl bromide using PBr₃.

Experimental Protocol

Critical Safety Precautions

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water.[7][8] All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

-

Personal Protective Equipment (PPE): Chemical safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves are mandatory.[8][9]

-

Engineering Controls: A certified chemical fume hood is required for the entire procedure. An emergency shower and eyewash station must be immediately accessible.[9]

-

Reagent Handling: PBr₃ is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Add PBr₃ to the reaction mixture slowly and dropwise to control the exothermic reaction.[2] NEVER add water to PBr₃ .

-

Waste Disposal: Quench any residual PBr₃ carefully before disposal. All chemical waste must be disposed of in accordance with institutional and local regulations.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| (4-Chloro-2-fluoro-6-methoxyphenyl)methanol | >97% | Commercial |

| Phosphorus Tribromide (PBr₃) | >99% | Commercial |

| Dichloromethane (DCM), Anhydrous | >99.8% | Commercial |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | In-house prep |

| Brine (Saturated NaCl Solution) | Reagent Grade | In-house prep |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial |

| Silica Gel | 60 Å, 230-400 mesh | Commercial |

| Hexanes & Ethyl Acetate | HPLC Grade | Commercial |

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum.

-

Place the flask under a positive pressure of dry nitrogen or argon.

-

In the flask, dissolve (4-Chloro-2-fluoro-6-methoxyphenyl)methanol (1.0 eq, e.g., 1.91 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

-

Reagent Addition:

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Using a dry syringe, add phosphorus tribromide (0.4 eq, e.g., 1.08 g, 4 mmol) dropwise to the solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Causality Note: Slow, cold addition is crucial to dissipate the heat generated from the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

CAUTIOUSLY quench the reaction by the slow, dropwise addition of 20 mL of ice-cold water. Safety Note: This will destroy any unreacted PBr₃ and will generate HBr gas. Ensure the fume hood sash is lowered.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine all organic layers and wash sequentially with:

-

20 mL of cold water

-

20 mL of saturated sodium bicarbonate solution (to neutralize acidic byproducts)

-

20 mL of brine (to aid in phase separation)

-

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure 4-Chloro-2-fluoro-6-methoxybenzyl bromide.

-

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzyl bromide.

Data Summary & Troubleshooting

Key Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Starting Alcohol | 1.0 equivalent | Basis for stoichiometry. |

| PBr₃ | 0.35 - 0.40 equivalents | Stoichiometrically, 1/3 eq is needed. A slight excess ensures completion. |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, easily removed. |

| Temperature | 0 °C for addition, then warm to Room Temp. | Controls exothermicity and prevents side reactions. |

| Reaction Time | 2 - 4 hours | Typically sufficient for completion; monitor by TLC. |

| Expected Yield | 85 - 95% | Based on similar transformations after purification. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive PBr₃ (degraded by moisture).2. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of PBr₃.2. Allow the reaction to stir longer at room temperature. If still no progress, gently warm to 30-35 °C. |

| Formation of Side Products | 1. Reaction temperature was too high.2. Presence of water leading to HBr formation. | 1. Ensure strict temperature control during PBr₃ addition.2. Use rigorously dried glassware and anhydrous solvents. |

| Difficult Work-up/Emulsion | Incomplete quenching or vigorous shaking. | Add brine during the washing steps to help break emulsions. Allow layers to separate for a longer period. |

| Product Decomposition | Benzyl bromides can be lachrymatory and unstable over long periods. | Use the product immediately in the next synthetic step if possible. If storage is necessary, store under an inert atmosphere at low temperatures (2-8 °C) and protected from light. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzyl bromide from its corresponding alcohol. By leveraging the well-established Sₙ2 reactivity of phosphorus tribromide and adhering to strict safety and anhydrous techniques, researchers can confidently produce this valuable intermediate in high yield. The detailed mechanistic insights and troubleshooting guide further empower scientists to adapt and optimize this critical transformation for their specific drug discovery and development programs.

References

- SDFINE. (n.d.). PHOSPHOROUS TRIBROMIDE Safety Data Sheet.

-

Lee, J. C., & Lee, Y. C. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(1), 1-5. Retrieved from [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: phosphorus tribromide.

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS TRIBROMIDE. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

jOeCHEM. (2019, January 23). Using PBr3 to Replace Alcohols with Bromides via Sn2. Retrieved from [Link]

-

Science Madness. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. nj.gov [nj.gov]

Oxidation of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol to corresponding benzaldehyde

Application Note: Selective Oxidation of 4-Chloro-2-fluoro-6-methoxybenzyl Alcohol

Executive Summary

This technical guide details the protocol for the oxidation of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol (CAS: 1323966-21-7) to its corresponding aldehyde, 4-Chloro-2-fluoro-6-methoxybenzaldehyde .[1]

This transformation presents specific challenges due to the substrate's 2,6-disubstitution pattern (steric hindrance) and the electron-rich methoxy group (susceptibility to electrophilic aromatic chlorination or over-oxidation).[1] Two validated methods are presented:

-

Method A (TEMPO-Catalyzed): The primary recommendation for scalability, high selectivity, and green chemistry compliance.[2]

-

Method B (Activated MnO₂): A robust, heterogeneous method suitable for rapid, small-scale library synthesis where workup speed is prioritized over atom economy.[2]

Chemical Context & Substrate Analysis

The substrate features a "push-pull" electronic system and significant steric crowding.[1] Understanding these factors is critical for reagent selection.

| Feature | Chemical Implication | Operational Countermeasure |

| 2,6-Disubstitution (F, OMe) | Steric hindrance around the benzylic carbon.[2][1] | Avoid bulky transition metal oxidants. TEMPO (sterically small radical) is preferred. |

| 6-Methoxy Group | Electron-donating; activates the ring.[1] | Critical: Risk of ring chlorination during hypochlorite oxidation. pH buffering is mandatory. |

| Benzylic Position | Activated position. | High risk of over-oxidation to carboxylic acid if oxidant is too strong (e.g., KMnO₄, Jones).[2] |

Method A: Catalytic TEMPO Oxidation (Anelli Protocol)[3]

Best For: Scale-up (>10g), Process Chemistry, High Purity Requirements.[2] Mechanism: The oxoammonium species (generated in situ) acts as the oxidant. The reaction is biphasic (DCM/Water).

Reaction Scheme & Mechanism

The catalytic cycle relies on the continuous regeneration of the nitrosonium ion by sodium hypochlorite (bleach). Potassium bromide acts as a co-catalyst, forming hypobromite in situ, which accelerates the regeneration of the active TEMPO species.[2]

Figure 1: The catalytic cycle of TEMPO-mediated oxidation. The oxoammonium cation is the active oxidant species.

Detailed Protocol

Reagents:

-

Substrate: 10.0 g (52.5 mmol)[2]

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.01 eq (82 mg)[2]

-

KBr (Potassium Bromide): 0.1 eq (0.62 g)[2]

-

NaOCl (Sodium Hypochlorite, commercial bleach ~10-12%): 1.1 - 1.2 eq.[2][1]

-

Solvent: Dichloromethane (DCM) / Water.[2]

-

Buffer: Saturated aqueous NaHCO₃ (Critical).[2]

Step-by-Step Procedure:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, dissolve 10.0 g of alcohol in 100 mL DCM .

-

Aqueous Phase: Add a solution of KBr (0.62 g) in 10 mL water .

-

Catalyst Addition: Add TEMPO (82 mg) . The solution will turn orange-red.[1][3] Cool the mixture to 0–5 °C using an ice/water bath.

-

Buffer Addition: Add 20 mL of saturated NaHCO₃ solution.

-

Why? This buffers the pH to ~8.5–9.[4]5. Below pH 8, HOCl concentration rises, increasing the risk of chlorinating the electron-rich aromatic ring.

-

-

Oxidant Addition (Controlled): Slowly add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.

-

Control Point: Maintain internal temperature < 10 °C .[3] The reaction is exothermic.

-

-

Reaction Monitoring: Stir vigorously at 0–5 °C. Monitor by TLC (20% EtOAc/Hexane) or HPLC every 15 minutes. Reaction is typically complete within 30–60 minutes after addition.

-

Quenching: Once starting material is <1%, add 10 mL saturated Na₂S₂O₃ (sodium thiosulfate) solution. Stir for 10 minutes to destroy excess oxidant (check with starch-iodide paper; it should remain white).

-

Workup:

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.[1]

Method B: Activated Manganese Dioxide (MnO₂)[1]

Best For: Small scale (<1g), library synthesis, acid-sensitive substrates.[2] Mechanism: Heterogeneous surface oxidation. Radical mechanism.

Critical Reagent Note

Standard MnO₂ from the shelf is often inactive. Use Activated MnO₂ (precipitated) or activate it by heating at 110 °C for 12 hours before use.[2]

Detailed Protocol

Reagents:

-

Substrate: 500 mg (2.62 mmol)[2]

-

Activated MnO₂: 10–20 equivalents by weight (5.0 g - 10.0 g).[1]

-

Solvent: Dichloromethane (DCM) or Chloroform.[2]

Step-by-Step Procedure:

-